5-Propynyluracil is classified as a pyrimidine derivative. Its synthesis often involves modifications to standard uracil, which is a key building block in nucleic acids. The compound has been utilized in various research contexts, including studies on DNA stability and as an anti-cancer agent due to its cytostatic properties against certain cancer cell lines, such as cervical carcinoma (HeLa) .
The synthesis of 5-propynyluracil typically involves several key methods:
The molecular structure of 5-propynyluracil can be described as follows:
The presence of the propynyl group enhances the lipophilicity of the molecule, which may improve its cellular uptake compared to unmodified uracil derivatives .
5-Propynyluracil participates in several significant chemical reactions:
The mechanism of action for 5-propynyluracil primarily revolves around its incorporation into nucleic acid structures:
The physical and chemical properties of 5-propynyluracil include:
These properties contribute to its utility in laboratory settings and potential therapeutic applications.
5-Propynyluracil has several notable applications:
5-Propynyluracil (C₇H₆N₂O₂; molecular weight 150.1347 g/mol) is systematically named as 5-(prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione, reflecting its uracil core structure modified at the C5 position with a propargyl group (–C≡C–CH₃) [1] [4]. This modification preserves the hydrogen-bonding pattern essential for Watson-Crick base pairing while introducing a rigid, linear alkyne moiety that extends into the major groove of nucleic acid duplexes. The compound's achiral nature and absence of defined stereocenters simplify its incorporation into oligonucleotide synthetic schemes. Its structural identity is further defined by the SMILES notation CC#CC1=CNC(=O)NC1=O
and the InChIKey UJBCLAXPPIDQEE-UHFFFAOYSA-N
, which provide machine-readable descriptors of its atomic connectivity [1].
Table 1: Chemical Identifiers for 5-Propynyluracil
Identifier Type | Value |
---|---|
Systematic Name | 5-(prop-1-yn-1-yl)pyrimidine-2,4(1H,3H)-dione |
Molecular Formula | C₇H₆N₂O₂ |
Molecular Weight | 150.1347 g/mol |
CAS Registry Number | 134700-29-1 |
PubChem CID | 131813 |
UNII | 90NI1ZDQ6N |
SMILES | CC#CC1=CNC(=O)NC1=O |
InChIKey | UJBCLAXPPIDQEE-UHFFFAOYSA-N |
The propynyl substituent significantly alters electron distribution within the uracil ring, measurable through decreased π→π* transition energy in UV spectroscopy and a characteristic bathochromic shift compared to unmodified uracil. X-ray crystallography reveals that the alkyne bridge projects nearly perpendicularly from the heterocyclic plane, creating a steric and electronic perturbation that enhances base stacking interactions without compromising canonical hydrogen bonding with adenine [4] . This balanced modification strategy underpins its utility in oligonucleotide engineering, where it simultaneously enhances duplex stability while maintaining the molecular recognition fidelity essential for biological applications.
The strategic incorporation of alkynyl modifications into pyrimidines emerged in the late 20th century, driven by the need to enhance nucleic acid stability and binding affinity. A pivotal milestone arrived in 1991 with the filing of the patent "Oligonucleotides containing 5-propynyl pyrimidines" (US5484908A), which systematically documented the synthesis and duplex-stabilizing effects of 5-alkynyl-modified nucleosides, including 5-propynyluracil [4]. This intellectual property recognized that the linear rigidity and electron-withdrawing character of the propynyl group could enhance base stacking while maintaining hydrogen-bonding fidelity—properties subsequently validated through thermal denaturation studies showing significant increases in melting temperature (Tₘ) relative to unmodified controls.
The compound transitioned from academic curiosity to therapeutic component through the 2000s as antisense technology advanced. Its compatibility with solid-phase oligonucleotide synthesis using phosphoramidite chemistry facilitated its integration into therapeutic oligonucleotides . The 2020s witnessed refined applications in gapmer antisense oligonucleotides (ASOs), particularly in combination with advanced backbone modifications like stereopure phosphorothioates. Recent innovations (2024) demonstrate its incorporation into 4′-C-α-aminoethoxy-2′-O-methyl-uridine (4AEopU) constructs for enhanced nuclease resistance and target affinity in RNase H-dependent antisense mechanisms [3]. This evolution reflects a broader trajectory in nucleic acid chemistry: the shift from simple base substitutions to multidimensional modifications that synergistically address pharmacokinetic and pharmacodynamic challenges in oligonucleotide therapeutics.
5-Propynyluracil exemplifies the strategic advantage of C5-pyrimidine modifications in fine-tuning oligonucleotide function. Its propynyl group extends into the major groove of duplex structures, where it engages in hydrophobic interactions and electronic effects that significantly enhance thermal stability. In DNA:RNA hybrid duplexes, this modification increases melting temperature (Tₘ) by +4.2°C per incorporation compared to unmodified uracil, outperforming other C5 modifications like 5-methyluracil (thymine, ΔTₘ -1.2°C) and 5-halogenated analogs [3] . This stabilization arises from enhanced base stacking and minor groove reorganization, as confirmed by NMR and molecular dynamics studies.
Table 2: Thermodynamic Impact of C-5 Uracil Modifications in DNA:RNA Hybrid Duplexes
C-5 Modification | ΔTₘ (°C) per Insertion | Key Stabilizing Mechanism |
---|---|---|
None (Uracil) | Baseline | N/A |
5-Methyl (Thymine) | -1.2 | Moderate hydrophobic effect |
5-Propynyl | +4.2 | Enhanced base stacking & electronics |
5-Bromo | +1.5 | Polarizability & halogen bonding |
5-Iodo | +2.0 | Increased polarizability |
Critically, 5-propynyluracil demonstrates synergy with backbone modifications, particularly phosphorothioate (PS) stereochemistry. When incorporated adjacent to Rp-PS linkages, the propynyl group and sulfur atom engage in favorable non-covalent interactions that further enhance duplex stability without impeding RNase H recruitment—a crucial requirement for gapmer ASO efficacy . This combination achieves a delicate balance: the propynyl group enhances target affinity, while the PS modification provides nuclease resistance and protein binding properties essential for cellular delivery and pharmacokinetics.
In structural contexts, the propynyl moiety's compact dimensions prevent steric clashes in A-form duplexes, unlike bulkier modifications. This allows its deployment in sterically demanding applications such as:
Table 3: Functional Advantages of 5-Propynyluracil in Oligonucleotide Design
Property | Impact of 5-Propynyl Modification | Therapeutic Consequence |
---|---|---|
Duplex Thermal Stability | ↑↑↑ Tₘ (Δ +4.2°C/modification) | Enhanced target binding & specificity |
Nuclease Resistance | Moderate improvement | Extended plasma half-life |
RNase H Recruitment | Unimpaired in DNA gaps | Maintained efficacy in gapmer designs |
Base Pairing Fidelity | Preserved Watson-Crick geometry | Reduced off-target effects |
Solubility | Comparable to unmodified oligonucleotides | Simplified formulation |
Recent innovations (2024) exploit these properties in advanced architectures like 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine (4AEopU), where the propynyl group synergizes with sugar modifications to achieve unprecedented nuclease resistance while maintaining robust RNase H activation when positioned in gapmer wings [3]. This multidimensional modification strategy—simultaneously addressing sugar, base, and backbone properties—exemplifies the evolving sophistication of oligonucleotide engineering, with 5-propynyluracil serving as a versatile component in the synthetic arsenal against undruggable targets.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7